LogP and Lipophilicity Modulation: 6-Fluoro-pyrazine-2-carboxylic Acid vs. Non-Fluorinated Parent
6-Fluoro-pyrazine-2-carboxylic acid exhibits a computed XLogP3-AA value of 0.1, which is moderately increased relative to the non-fluorinated parent compound pyrazine-2-carboxylic acid (estimated LogP approximately -0.5 to -0.3) [1]. This ~0.4–0.6 unit increase in lipophilicity arises from fluorine substitution at the 6-position, a well-characterized electronic effect in fluorinated heteroaromatic SAR . The higher lipophilicity translates to marginally improved membrane permeability potential, though the carboxylic acid moiety maintains overall hydrophilicity suitable for aqueous reaction media [2].
| Evidence Dimension | Computed XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid (CAS 98-97-5): Estimated LogP ≈ -0.5 to -0.3 (class inference based on analogous carboxylic acid scaffolds without fluorine) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 units |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm |
Why This Matters
The quantifiable LogP difference enables informed selection for medicinal chemistry campaigns where incremental lipophilicity modulation affects ADME parameters and off-target promiscuity profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20355851, 6-Fluoropyrazine-2-carboxylic acid: Computed Properties. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, Pyrazine-2-carboxylic acid. 2025. View Source
